molecular formula C11H20O B14310672 2,2-Dimethylnon-4-YN-3-OL CAS No. 119352-77-1

2,2-Dimethylnon-4-YN-3-OL

Cat. No.: B14310672
CAS No.: 119352-77-1
M. Wt: 168.28 g/mol
InChI Key: SDKKYLSROCBCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylnon-4-YN-3-OL is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and a triple bond, making it a versatile molecule in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylnon-4-YN-3-OL typically involves the use of ethynylmagnesium bromide and a suitable aldehyde or ketone. One common method includes the reaction of ethynylmagnesium bromide with an appropriate carbonyl compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylnon-4-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using suitable reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,2-Dimethylnon-4-YN-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylnon-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and triple bond allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new bonds and the modification of existing structures, contributing to its diverse applications.

Comparison with Similar Compounds

2,2-Dimethylnon-4-YN-3-OL can be compared with other similar compounds such as:

    1-Butyne: A simpler alkyne with a single triple bond.

    2-Butyne: Another alkyne with a different substitution pattern.

    3-Hexyn-2-OL: An alkyne with a hydroxyl group at a different position.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a hydroxyl group and a triple bond, providing distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

119352-77-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2-dimethylnon-4-yn-3-ol

InChI

InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3

InChI Key

SDKKYLSROCBCSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.